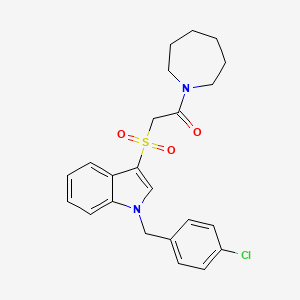

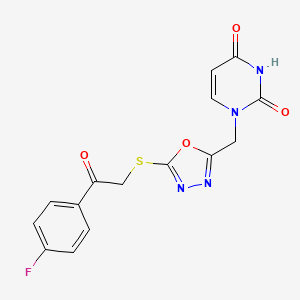

Diethyl 3-methyl-5-(4-methyl-2-phenylthiazole-5-carboxamido)thiophene-2,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed annulation reactions, as seen in the formation of 4-methylphenanthrenes using diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate and internal alkynes . Cycloaddition reactions are also common, such as the synthesis of triarylpyrroles from isothiazole dioxides , and the formation of diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate through 1,3-dipolar cycloaddition . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and MS data . These techniques allow for the determination of the arrangement of atoms within a molecule and can be used to confirm the successful synthesis of the desired compound.

Chemical Reactions Analysis

The related compounds exhibit a variety of chemical reactions. For instance, the cycloadducts formed from isothiazole dioxides can lose SO2 and diethylcyanamide under elevated temperatures or basic conditions to form triarylpyrroles . Similarly, the thieno[2,3-b]thiophenes undergo heterocyclization reactions with various reagents to yield a range of derivatives . These reactions highlight the reactivity of sulfur and nitrogen-containing heterocycles, which may also apply to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, the stability of 2-(diethylamino)thieno[1,3]oxazin-4-ones as inhibitors of human leukocyte elastase is attributed to the isosteric benzene-thiophene replacement, which enhances the stability of the acyl-enzyme intermediates . The antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria is another example of a chemical property derived from the compound's structure .

科学的研究の応用

Inhibitory Activity and Chemical Stability

- A study by Gütschow et al. (1999) synthesized a series of related compounds, finding them to have inhibitory activity toward human leukocyte elastase (HLE), with one compound showing significant potency. Their stability was also noted, indicating potential for further pharmaceutical applications (Gütschow et al., 1999).

Synthesis of Derivatives and Biological Activity

- El-Saghier (1993) reported on the synthesis of various derivatives under specific conditions, demonstrating the versatility and potential for creating compounds with biological activity (El-Saghier, 1993).

Synthesis of Heterocyclic Compounds

- Kim & Kim (2000) discussed the synthesis of 3-alkylamino-5-arylthiophenes with different substituents. This work highlights the synthetic versatility of thiophene derivatives for the creation of various heterocyclic compounds (Kim & Kim, 2000).

Electrochromic Properties

- A study by Algi et al. (2013) explored the electrochromic properties of a new copolymer based on thiophene derivatives, indicating potential applications in devices like full-color electrochromic displays (Algi et al., 2013).

Nonlinear Optical Limiting

- Research by Anandan et al. (2018) focused on thiophene dyes with potential applications in optoelectronic devices, particularly for protecting human eyes and optical sensors, demonstrating their nonlinear optical limiting behavior (Anandan et al., 2018).

Antimicrobial and Anticancer Activities

- Mabkhot et al. (2017) synthesized novel thiophene-containing compounds and evaluated their antimicrobial and antifungal activities. These compounds demonstrated promising antibacterial and antifungal properties, especially against gram-negative bacteria (Mabkhot et al., 2017).

特性

IUPAC Name |

diethyl 3-methyl-5-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]thiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-5-28-21(26)15-12(3)16(22(27)29-6-2)30-20(15)24-18(25)17-13(4)23-19(31-17)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCNXTXCKDLTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3-methyl-5-(4-methyl-2-phenylthiazole-5-carboxamido)thiophene-2,4-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2518903.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-fluoroquinolin-4-one](/img/structure/B2518904.png)

![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2518908.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide](/img/structure/B2518909.png)

![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)

![6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518922.png)